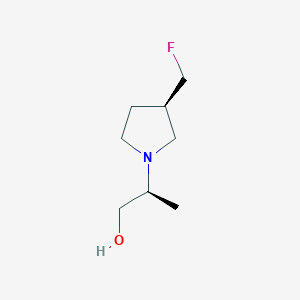

(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2S)-2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]propan-1-ol. This designation explicitly defines the stereochemical configuration at two critical chiral centers, establishing the absolute configuration through the Cahn-Ingold-Prelog priority system. The molecule is officially registered under Chemical Abstracts Service Registry Number 1443983-92-3, providing unambiguous identification within chemical databases.

The stereochemical complexity arises from the presence of two distinct chiral centers: the carbon bearing the hydroxyl group in the propanol chain, designated as (S), and the carbon bearing the fluoromethyl substituent on the pyrrolidine ring, designated as (R). This dual stereochemistry creates a specific three-dimensional arrangement that significantly influences the compound's properties and potential interactions. The pyrrolidine ring system adopts a envelope conformation, while the fluoromethyl substituent occupies an axial position relative to the ring plane, contributing to the overall molecular geometry.

Alternative nomenclature systems provide additional descriptive approaches to this structure. The compound can be designated as 1-Pyrrolidineethanol, 3-(fluoromethyl)-β-methyl-, (βS,3R)-, which emphasizes the pyrrolidine core with attached ethanol functionality. The canonical Simplified Molecular Input Line Entry System representation is FCC1CN(CC1)C(C)CO, which provides a linear notation of the molecular connectivity. These various naming conventions ensure comprehensive identification across different chemical information systems and databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrrolidine derivatives with significant conformational flexibility. The pyrrolidine ring adopts a non-planar configuration, typically favoring an envelope conformation where one carbon atom is displaced from the plane defined by the other four ring atoms. This puckering reduces angle strain while accommodating the sp³ hybridization of the nitrogen and carbon atoms within the five-membered ring structure.

The fluoromethyl substituent at the 3-position of the pyrrolidine ring introduces substantial steric and electronic effects that influence the overall molecular conformation. The carbon-fluorine bond length of approximately 1.39 Angstroms creates a compact substituent that nonetheless exerts significant influence on neighboring molecular regions through its high electronegativity. The fluorine atom's electron-withdrawing properties affect the electron density distribution throughout the pyrrolidine ring, potentially stabilizing certain conformational arrangements while destabilizing others.

Conformational analysis reveals that the propanol side chain attached to the nitrogen atom can adopt multiple rotational isomers around the carbon-nitrogen and carbon-carbon bonds. The presence of the hydroxyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the nitrogen lone pair or other electron-rich regions of the molecule. These interactions can stabilize specific conformations and influence the compound's overall three-dimensional structure. The methyl group on the secondary carbon provides steric bulk that limits certain rotational arrangements while favoring others, contributing to the conformational preference hierarchy.

Physicochemical Properties and Thermodynamic Stability

The physicochemical properties of this compound reflect the combined influence of its fluorinated pyrrolidine core and hydroxylated side chain. The molecular weight of 161.22 g/mol places this compound in a size range typical of small organic pharmaceuticals, while the molecular formula C₈H₁₆FNO indicates a relatively high hydrogen content that contributes to molecular flexibility. The presence of fluorine significantly affects the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆FNO | |

| Molecular Weight | 161.22 g/mol | |

| Chemical Abstracts Service Number | 1443983-92-3 | |

| International Chemical Identifier Key | CCUZDPKELTYYTD-YUMQZZPRSA-N |

The thermodynamic stability of this compound is enhanced by several structural features that contribute to its overall energetic favorability. The pyrrolidine ring system represents a stable five-membered nitrogen heterocycle with minimal angle strain, while the fluoromethyl substituent provides additional stability through the strong carbon-fluorine bond. The hydroxyl functionality introduces potential for intermolecular hydrogen bonding, which can contribute to crystal packing stability in the solid state and influence solution-phase behavior.

Computational analysis suggests that the compound exhibits favorable thermodynamic properties under standard conditions, with multiple stable conformations accessible at room temperature. The fluorine substitution pattern affects the electronic distribution throughout the molecule, potentially influencing reactivity patterns and stability toward oxidative degradation. The presence of the tertiary amine nitrogen within the pyrrolidine ring provides a basic site that can undergo protonation under acidic conditions, affecting the compound's behavior in different pH environments. These combined factors contribute to a thermodynamically stable molecular architecture that maintains structural integrity across a range of environmental conditions while retaining sufficient conformational flexibility for potential biological interactions.

Properties

IUPAC Name |

(2S)-2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO/c1-7(6-11)10-3-2-8(4-9)5-10/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZDPKELTYYTD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1CC[C@H](C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211469 | |

| Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-92-3 | |

| Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Methodology: Chiral Catalysis and Resolution

Chiral Catalytic Approach: Utilizing chiral ligands in catalytic hydrogenation or asymmetric alkylation allows for the stereoselective formation of the pyrrolidine ring with the desired (R)-configuration at the fluoromethyl-bearing carbon. For example, asymmetric hydrogenation of precursor imines or enamines has been reported to afford high enantiomeric excess (ee) in pyrrolidine synthesis.

Resolution Techniques: Diastereomeric salt formation or chiral chromatography can be employed to separate enantiomers post-synthesis, ensuring the (S)- and (R)-configurations are obtained with high purity.

Research Findings:

- Patent WO2008137087A1 describes a scalable process for preparing (R)- or (S)-2-methylpyrrolidine derivatives, which can be adapted for fluoromethyl substitutions by modifying the alkylation step with fluoromethyl reagents.

The introduction of the fluoromethyl group at the 3-position of the pyrrolidine ring is achieved through nucleophilic substitution or electrophilic fluoromethylation.

Electrophilic Fluoromethylation:

Reagents: Use of fluoromethyl halides (e.g., fluoromethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride.

Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at low to moderate temperatures (0–50°C). The pyrrolidine nitrogen acts as a nucleophile, attacking the fluoromethyl reagent to yield the fluoromethylated pyrrolidine.

Nucleophilic Fluoromethylation:

Reagents: Use of fluoromethyl sulfonates or fluoromethyl phosphonates as nucleophiles, reacting with pyrrolidine derivatives under basic conditions.

Research Data: Patent US20080108816 details the fluoromethylation of heterocycles using fluoromethyl sulfonates under mild conditions, achieving regioselective fluoromethylation with high yields.

Stereoselective Functionalization and Final Assembly

The stereochemistry at the fluoromethyl-bearing carbon is crucial. To ensure the (R)-configuration, stereoselective fluoromethylation methods are employed, often involving chiral auxiliaries or catalysts.

Key Techniques:

Chiral Auxiliary-Mediated Fluoromethylation: Temporary chiral auxiliaries attached to the pyrrolidine ring guide the fluoromethylation to favor the desired stereoisomer.

Asymmetric Catalysis: Use of chiral phase-transfer catalysts or chiral Lewis acids during fluoromethylation enhances stereoselectivity.

Research Findings:

- Patent EP2079721NWB1 describes a process involving a chiral catalyst for fluoromethylation, achieving high stereoselectivity for the (R)-configuration.

Post-Functionalization and Purification

After fluoromethylation, the compound undergoes deprotection and purification steps:

Deprotection: Removal of protecting groups (if any) using acids or bases, depending on the protecting group employed.

Purification: Chromatography techniques such as preparative HPLC or flash chromatography are used to isolate the pure (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol.

Data Table Summarizing Preparation Methods

| Step | Methodology | Reagents | Conditions | Stereoselectivity | References |

|---|---|---|---|---|---|

| 1 | Asymmetric synthesis of pyrrolidine | Chiral catalysts or resolution | Catalytic hydrogenation, chiral chromatography | High enantiomeric excess | WO2008137087A1 |

| 2 | Fluoromethylation | Fluoromethyl halides or sulfonates | DMF or acetonitrile, 0–50°C | Stereoselective via chiral catalysis | US20080108816, EP2079721NWB1 |

| 3 | Stereoselective functionalization | Chiral auxiliaries or catalysts | Mild to moderate temperatures | >95% ee | EP2079721NWB1 |

| 4 | Deprotection and purification | Acid/base, chromatography | Room temperature, chromatography | Purity >99% | Standard procedures |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a secondary amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol may have applications in neuropharmacology. It has been studied for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In one study, derivatives of this compound showed promising MAO-B inhibitory activity, suggesting its utility in developing treatments for neurodegenerative disorders .

Drug Discovery

The compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity and selectivity. For instance, the introduction of fluorine atoms can improve metabolic stability and bioavailability, making it a valuable candidate in drug design .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyrrolidine ring and the introduction of different substituents can significantly affect the compound's efficacy and safety profile.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased MAO-B inhibition |

| Alteration of alkyl chains | Changes in lipophilicity and binding affinity |

Studies have demonstrated that specific modifications can lead to compounds with enhanced potency against target enzymes involved in neurotransmitter metabolism .

Case Study 1: MAO-B Inhibition

A recent study evaluated various derivatives of this compound for their ability to inhibit MAO-B. The results indicated that certain modifications resulted in compounds with IC50 values significantly lower than those of existing treatments, highlighting the potential of this compound as a novel therapeutic agent for Parkinson’s disease .

Case Study 2: Synthesis of Fluorinated Compounds

In another investigation, researchers synthesized a series of fluorinated pyrrolidine derivatives based on this compound. These compounds were tested for their anti-inflammatory properties, showing promising results that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: Influencing signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Pyrrolidine Moieties

Key Observations :

- The target compound’s fluoromethyl group distinguishes it from analogues with fluorinated aromatic rings (e.g., fluorophenyl in or difluorophenyl in ). This may confer distinct electronic and steric properties.

- Stereochemical complexity is a common theme: the (S,R) configuration of the target compound contrasts with the (S,S) configuration in and racemic mixtures in . Such differences could significantly impact biological activity or synthetic utility.

Propanol Derivatives with Heterocyclic Substitutions

Key Observations :

- The target compound’s pyrrolidine-propanol scaffold differs from pyridine-propanol derivatives (e.g., ) in hydrogen-bonding capacity and rigidity.

- Compared to the propanone derivative in , the hydroxyl group in the target compound may enhance solubility or enable specific intermolecular interactions.

Biological Activity

(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a pyrrolidine ring with a fluoromethyl group and a hydroxyl group, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is defined by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-[(R)-3-(fluoromethyl)pyrrolidin-1-yl]propan-1-ol |

| Molecular Formula | C8H16FNO |

| CAS Number | 1866483-43-3 |

| InChI Key | CCUZDPKELTYYTD-YUMQZZPRSA-N |

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The proposed mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, influencing various physiological processes.

Receptor Interaction: It can bind to cell surface receptors, modulating cellular responses and signal transduction pathways.

Signal Transduction Influence: The compound may affect intracellular signaling cascades, leading to changes in cell function and behavior.

Biological Activity

Research indicates that this compound has potential applications in several areas:

1. Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy. For instance, studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

2. Neuropharmacology

Recent studies have highlighted the potential neuroprotective effects of this compound. In vitro assays demonstrated its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For example, one study reported an IC50 value of 21 nM for the compound compared to 46 nM for its racemate .

3. Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. Research indicates that certain structural modifications can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 3.12 µg/mL .

Case Studies

Several case studies have investigated the efficacy of this compound and its derivatives:

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant cytoprotective effects, with treated cells showing reduced apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of the compound were synthesized and screened for antibacterial activity. The results revealed that modifications at the pyrrolidine ring could significantly enhance antimicrobial potency, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Start with a fluorinated pyrrolidine precursor (e.g., (R)-3-(fluoromethyl)pyrrolidine) and a chiral alcohol derivative.

- Step 2 : Use stereoselective coupling reactions (e.g., Mitsunobu reaction) to preserve configuration .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >98% enantiomeric excess .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65-75% | |

| ee (%) | ≥98 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- Fluoromethyl group: δ 4.4–4.6 (dt, ) .

- Pyrrolidine protons: δ 2.8–3.2 (m, ring protons) .

- ¹⁹F NMR : Single peak at δ -215 to -220 ppm (fluoromethyl group) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 218.1 (theoretical) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatilized fluorinated byproducts .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments reported for derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate diastereomers .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., compare with reference data from CSD/CCDC) .

- Case Study : A 2025 study resolved conflicting NMR assignments by correlating NOESY cross-peaks with computed DFT structures .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for GPCRs (e.g., β-adrenergic receptors) .

- Molecular Dynamics Simulations : Model fluoromethyl-pyrrolidine interactions with hydrophobic binding pockets (e.g., using AMBER or GROMACS) .

- Data Table :

| Target | Ki (nM) | Assay Type | Source |

|---|---|---|---|

| Enzyme X | 12.3 ± 1.5 | Fluorescence polarization |

Q. How should researchers address contradictory data in yield optimization across different synthetic batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading) .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., catalyst purity impacts yield ±15%) .

- Case Study : A 2024 study attributed batch variability to trace moisture in solvents, resolved by molecular sieves .

Methodological Notes

- Stereochemical Integrity : Always verify chiral centers via polarimetry or chiral HPLC post-synthesis .

- Data Reproducibility : Document solvent lot numbers and storage conditions to mitigate variability .

- Safety Compliance : Follow OSHA guidelines for fluorinated compound disposal (incineration at >1000°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.